molecular formula C19H16F3N3O3S2 B2390038 3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-55-2

3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2390038
CAS RN: 392301-55-2
M. Wt: 455.47
InChI Key: MWZFVTSLMJZTMF-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . The obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds : Research has focused on synthesizing novel compounds with various biological properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Anticancer Evaluation : Another study involved the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their anticancer activity against several human cancer cell lines, showing promising results (Tiwari et al., 2017).

  • Antimicrobial Properties : Compounds with the 1,3,4-thiadiazole structure have been synthesized and evaluated for their antimicrobial properties, demonstrating significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Gür et al., 2020).

Chemical Synthesis and Material Science

  • Dimerization of Thioamides : Research into the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite has been described, showcasing methods for synthesizing chemically interesting and potentially useful compounds (Chauhan et al., 2018).

  • Morphology Control in Solar Cells : Studies on controlling the morphology of polycarbazole-based heterojunction solar cells to improve device performance indicate the importance of chemical synthesis techniques in developing advanced materials for energy applications (Chu et al., 2011).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other phenethylamine derivatives, it may interact with its targets by binding to their active sites, leading to changes in their function .

Biochemical Pathways

Given its structural similarity to phenethylamine derivatives, it might influence pathways involving monoamine neurotransmitters

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and routes of excretion remain unknown. The presence of the trifluoromethyl group might influence its metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular signaling, enzyme activity, or receptor function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the body fluids it encounters, and its stability could be influenced by temperature .

Future Directions

The future directions of research on benzamide compounds could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application .

properties

IUPAC Name

3,4-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-14-8-5-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-6-13(7-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZFVTSLMJZTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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